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Tunicamycin from Streptomyces sp. -

Tunicamycin from Streptomyces sp.

Catalog Number: EVT-7973928
CAS Number:
Molecular Formula: C30H46N4O16
Molecular Weight: 718.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tunicamycin was first isolated in 1971 from the culture broth of Streptomyces species, particularly Streptomyces chartreusis. It belongs to a class of compounds known as tunicamycins, which are characterized by their unique structural features that include a disaccharide moiety linked to an amino sugar. The compound is classified as an antibiotic due to its ability to inhibit glycosylation processes essential for protein maturation.

Synthesis Analysis

The total synthesis of tunicamycin V has been achieved through various methods, with significant advancements in recent years. The most notable synthetic route involves:

Recent methodologies have focused on optimizing these reactions to enhance yield and selectivity, demonstrating the flexibility of synthetic approaches to produce tunicamycin analogs for research purposes.

Molecular Structure Analysis

Tunicamycin V possesses a complex molecular structure characterized by:

  • Molecular Formula: C17_{17}H29_{29}N3_{3}O5_{5}
  • Structural Features:
    • A disaccharide unit consisting of two sugar moieties linked by a unique glycosidic bond.
    • An amino sugar component that contributes to its biological activity.
  • Stereochemistry: The compound exhibits multiple stereocenters, which are critical for its interaction with biological targets .

The three-dimensional conformation of tunicamycin allows it to effectively mimic nucleotide sugars, thereby interfering with glycosylation processes.

Chemical Reactions Analysis

Tunicamycin participates in several key chemical reactions:

  1. Inhibition of Glycosylation: By mimicking nucleotide sugars, tunicamycin inhibits dolichyl-phosphate N-acetylglucosaminephosphotransferase 1, crucial for N-glycosylation.
  2. Cytotoxicity: Tunicamycin induces apoptosis in various cancer cell lines by disrupting glycoprotein synthesis, leading to accumulation of misfolded proteins .
  3. Reactivity with Biological Molecules: Tunicamycin's reactive azide group allows it to form covalent bonds with target proteins, which can be exploited for biochemical studies .

These reactions highlight tunicamycin's role as both a biochemical tool and a potential therapeutic agent.

Mechanism of Action

The mechanism by which tunicamycin exerts its effects involves:

  • Inhibition of N-Glycosylation: Tunicamycin competes with nucleotide sugars for binding sites on glycosyltransferases, effectively blocking the addition of oligosaccharides to proteins.
  • Induction of Stress Responses: The inhibition leads to endoplasmic reticulum stress, triggering apoptotic pathways in cells that rely on proper protein glycosylation for function .
  • Selective Cytotoxicity: Recent studies indicate that certain analogs of tunicamycin exhibit selective cytostatic effects against specific cancer cell lines, suggesting potential applications in targeted cancer therapies .
Physical and Chemical Properties Analysis

Tunicamycin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and dimethyl sulfoxide but has limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under acidic conditions but can degrade under prolonged exposure to basic environments or high temperatures.
  • Melting Point: Specific melting point data varies based on purity and synthesis method but generally falls within a defined range indicative of crystalline compounds .

These properties are crucial for its handling in laboratory settings and influence its applications in research.

Applications

Tunicamycin has several important applications:

  1. Biochemical Research Tool: It is widely used to study N-glycosylation processes and protein folding mechanisms within cells.
  2. Cancer Research: Due to its cytotoxic effects on cancer cells, tunicamycin serves as a model compound for developing new anticancer therapies targeting glycosylation pathways .
  3. Drug Development: Analogues of tunicamycin are being explored for their potential as selective inhibitors against specific enzymes involved in glycosylation, offering avenues for novel therapeutic agents .
Biosynthesis and Genetic Regulation of Tunicamycin in Streptomyces spp.

Genomic Organization of Tunicamycin Biosynthetic Gene Clusters

Identification and Annotation of tun Gene Clusters (e.g., tunA–tunN)

The tunicamycin biosynthetic pathway is encoded by a conserved gene cluster (tun) spanning 13-15 kb in Streptomyces genomes. Initial identification in Streptomyces chartreusis revealed 14 contiguous genes (tunA to tunN) exhibiting significant translational coupling, suggesting coordinated expression [7] [10]. High-throughput heterologous expression (HHE) strategies in non-producing Streptomyces hosts (e.g., S. coelicolor) confirmed the functionality of this cluster, enabling tunicamycin production upon introduction of the tun genes [7]. Core biosynthetic genes (tunA, tunB, tunC, tunD, tunE, tunH) are universally conserved, while accessory genes (tunF, tunG, tunK, tunL, tunN) optimize production efficiency and likely participate in precursor synthesis or tailoring [10]. Annotation reveals diverse enzymatic functions:

  • tunA: Encodes a UDP-N-acetylglucosamine (UDP-GlcNAc) 4,6-dehydratase.
  • tunB: Encodes a radical S-adenosylmethionine (SAM) enzyme essential for the unique C-C bond formation in the tunicamine core.
  • tunC, tunD, tunE: Encode glycosyltransferases and epimerases for sugar assembly.
  • tunH: Encodes a fatty acyl-AMP ligase activating fatty acids for attachment.

Table 1: Core Genes in the Tunicamycin Biosynthetic Gene Cluster (tun)

GenePredicted FunctionEssential for ProductionEvidence
tunAUDP-GlcNAc 4,6-dehydratase; generates UDP-4-keto-6-deoxy-GlcNAcYesHeterologous expression [7] [10]
tunBRadical SAM enzyme; forms C-C bond in tunicamine coreYesGene disruption abolishes production [7]
tunCGlycosyltransferase; attaches uracil moiety?YesHeterologous expression [7] [10]
tunDTDP-4-keto-6-deoxyglucose aminotransferase?YesHeterologous expression [7] [10]
tunEGlycosyltransferase/epimerase; involved in tunicamine assemblyYesHeterologous expression [7] [10]
tunHFatty acyl-AMP ligase; activates fatty acid for esterification to tunicamineYesHeterologous expression [7] [10]
tunFPhosphoglucomutase; potentially supplies UDP-GlcNAc precursorNo (enhances)Deletion reduces yield [10]
tunMSAM-dependent methyltransferase; immunity (self-resistance)No (immunity)Confers resistance when expressed [10]

Comparative Genomics Across Streptomyces Producers

Comparative analysis of tun clusters across different Streptomyces producers (S. chartreusis, S. clavuligerus, Actinosynnema mirum, and Streptomyces sp. fd1-xmd) reveals a conserved core synteny flanked by species-specific variations. While the essential tunABCDEH genes are consistently present, differences exist in accessory genes and regulatory elements [1] [7] [10]. Streptomyces sp. fd1-xmd possesses a cluster highly homologous to S. chartreusis, confirmed via knockout experiments and heterologous expression yielding up to 0.5 g/L tunicamycin after optimization [1]. S. clavuligerus and A. mirum harbor putative tun-like clusters, but with variations in gene order and the presence of additional putative tailoring enzymes absent in S. chartreusis, suggesting potential for producing structural variants (tunicamycin-like compounds) [7]. The GC content of the tun cluster (~52-55%) is often lower than the average genomic GC content of Streptomyces (~70-72.5%), a potential hallmark of horizontal acquisition [1] [4].

Enzymatic Mechanisms in Tunicamycin Assembly

Role of Radical SAM Enzymes (e.g., TunB, TunM) in Core Skeleton Formation

The formation of the unique 11-carbon tunicamine sugar backbone, featuring a rare α,β-1'',11'-glycosidic linkage between uracil and the dialdose sugar, relies crucially on radical chemistry. TunB is a radical SAM [4Fe-4S] cluster enzyme central to biosynthesis. It catalyzes an unprecedented C-C bond formation reaction, likely generating the characteristic ether linkage or modifying the sugar backbone early in the pathway [7] [9]. Gene disruption of tunB completely abolishes tunicamycin production, underscoring its indispensable role [7]. TunM, while annotated as a radical SAM methyltransferase, functions primarily in self-resistance (immunity) rather than biosynthesis. Expression of tunM alone in S. coelicolor confers significant resistance to exogenous tunicamycin, likely through methylation of cellular targets or potentially the antibiotic itself, although its precise biochemical role in immunity requires further elucidation [10].

UDP-GlcNAc Modification Pathways: TunA and TunF Catalysis

The biosynthesis of tunicamycin initiates from primary metabolic precursors, primarily UDP-N-acetylglucosamine (UDP-GlcNAc). TunA acts as a UDP-GlcNAc 4,6-dehydratase, converting UDP-GlcNAc to UDP-4-keto-6-deoxy-GlcNAc [7]. This dehydrated intermediate serves as a critical branch point, potentially channeled towards both the tunicamine core and the N-acetylglucosamine (GlcNAc) moiety found in the final molecule. TunF, a phosphoglucomutase homolog, is implicated in the interconversion of glucose phosphates, potentially ensuring an adequate supply of glucose-1-phosphate for UDP-GlcNAc synthesis via the enzymes of primary metabolism (e.g., GlmM, GlmU) [7] [10]. While tunF deletion mutants in heterologous hosts still produce tunicamycin, yields are significantly reduced, indicating its role in optimizing precursor flux rather than being strictly essential [10]. Subsequent steps involve glycosyltransferases (TunC, TunE) incorporating uracil and assembling the tunicamine, and the fatty acyl-AMP ligase (TunH) activating diverse fatty acids for esterification, contributing to the natural microheterogeneity of the tunicamycin complex.

Table 2: Key Enzymes in Tunicamycin Biosynthesis

Enzyme (Gene)Enzyme Class/FunctionSubstrate(s)Product(s)Role in Pathway
TunAUDP-GlcNAc 4,6-dehydrataseUDP-GlcNAcUDP-4-keto-6-deoxy-GlcNAcGenerates key dehydrated sugar intermediate
TunBRadical SAM enzyme ([4Fe-4S])Undefined early intermediate(s)Modified intermediate (C-C bond formed)Forms unique C-C bond in tunicamine core; essential
TunCGlycosyltransferaseUDP-sugar?, Uracil?Uracil-sugar intermediate?Attaches uracil or processes sugar moiety
TunEGlycosyltransferase / EpimeraseTunicamine precursor?Modified tunicamine?Assembles/modifies the tunicamine dialdose sugar backbone
TunHFatty acyl-AMP ligase (Adenylation domain)Fatty acid + ATPFatty acyl-AMPActivates diverse fatty acids for attachment to tunicamine core
TunFPhosphoglucomutaseGlucose phosphatesInterconverted glucose phosphatesOptimizes UDP-GlcNAc precursor supply (non-essential but enhancing)
TunI/J (Immunity)ABC Transporter (ATPase + Permease)TunicamycinExtracellular tunicamycin?Exports tunicamycin, conferring self-resistance
TunM (Immunity)SAM-dependent Methyltransferase (Radical SAM?)Unknown cellular target?Methylated target?Confers resistance (possibly protects cellular machinery or modifies tunicamycin)

Transcriptional Regulation and Operon Dynamics

Promoter Analysis and Translational Coupling in the tun Operon

The tunA-tunN genes in S. chartreusis are organized as a single large operon transcribed from two closely spaced promoters, tunp1 and tunp2, located upstream of tunA [6] [10]. Transcriptional analysis confirms polycistronic mRNA encompassing the entire cluster. A hallmark feature is the extensive translational coupling observed between adjacent genes. Short intergenic regions (often < 15 bp) and overlapping stop/start codons (e.g., TAATG, where TGA-stop and ATG-start overlap) are prevalent throughout the cluster [10]. This genomic arrangement suggests a mechanism for stoichiometric production of the biosynthetic enzymes, ensuring balanced quantities of proteins involved in this complex pathway. Disruption of this coupling, for instance by inserting large transcriptional terminators or spacers between genes, likely disrupts the efficient translation of downstream genes and consequently antibiotic production, although specific experimental evidence for this in the tun cluster requires further publication.

Regulatory Networks Linking Secondary Metabolism to Environmental Stress

While specific transcriptional regulators encoded within the core tun cluster are not described, its expression is intricately linked to broader regulatory networks governing Streptomyces secondary metabolism in response to environmental cues. Like many antibiotic clusters, tun expression is likely subject to regulation by global stress-responsive regulators (e.g., PhoP, AfsR) and nutritional signals [8]. Nutrient limitation (particularly phosphate depletion via Pho regulon), entry into stationary phase, and various environmental stresses (osmotic, oxidative) are known inducers of secondary metabolite production in Streptomyces. Given that tunicamycin itself induces endoplasmic reticulum (ER) stress via inhibition of protein N-glycosylation [3], a potential feedback loop or stress-responsive induction mechanism might exist, although this connection remains unexplored in the producing bacterium. Production is typically observed late in the growth phase in laboratory fermentations, aligning with the general paradigm of secondary metabolite production in actinomycetes [1] [8].

Evolutionary Conservation and Horizontal Gene Transfer of tun Clusters

The tun cluster exhibits a mosaic evolutionary pattern. Core biosynthetic genes (tunA, tunB, tunC, tunD, tunE, tunH) show significant conservation among Streptomyces producers, reflecting vertical descent with possible gene duplication events (e.g., variations in glycosyltransferase copies between species) [7]. However, compelling evidence exists for horizontal gene transfer (HGT) of the entire tun cluster beyond the Streptomyces genus. Genomic analyses identified highly similar, putatively functional tun clusters in phylogenetically distant plant-pathogenic actinobacteria within the genus Rathayibacter (R. toxicus, R. iranicus, R. agropyri, and an undescribed South African species 'woodii') [4] [6]. These Rathayibacter clusters contain homologs of essential tun genes (e.g., tunA, tunB, tunC, tunH) necessary for tunicaminyluracil (their tunicamycin-like toxin) biosynthesis, although gene order and accessory gene content differ from Streptomyces [4]. The presence of these clusters correlates with the ability of these Rathayibacter strains to tolerate exogenous tunicamycin, suggesting functional expression [4]. The transfer mechanism remains unknown, but the association of both Streptomyces (soil saprophytes) and Rathayibacter (plant-pathogenic, often nematode-vectored) with soil and plant rhizosphere environments provides an ecological context for potential genetic exchange, possibly mediated by phages or conjugative elements. Intriguingly, within R. agropyri (North America), significant polymorphism exists, with some strains lacking the entire TGC or parts of it, indicating recent acquisition or instability [4]. This HGT event underpins the emergence of annual ryegrass toxicity in livestock, caused by R. toxicus in Australia, demonstrating the significant ecological and economic impact of such transfers [4] [6].

Properties

Product Name

Tunicamycin from Streptomyces sp.

IUPAC Name

(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide

Molecular Formula

C30H46N4O16

Molecular Weight

718.7 g/mol

InChI

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15?,18?,19-,20?,21+,22+,23-,24+,25?,26+,27+,28+,29?/m0/s1

InChI Key

ZHSGGJXRNHWHRS-QBFZNVHHSA-N

SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Canonical SMILES

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Isomeric SMILES

CC(C)C/C=C/C(=O)N[C@H]1[C@@H](C([C@@H](OC1O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@@H](C([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O

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